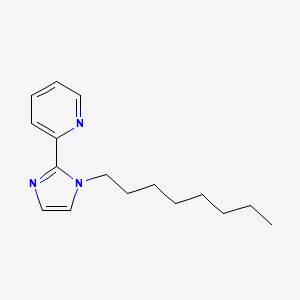
2-(1-Octyl-1H-imidazol-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Octyl-1H-imidazol-2-yl)pyridine is a heterocyclic compound that features both imidazole and pyridine rings. The octyl group attached to the imidazole ring enhances its lipophilicity, making it a compound of interest in various chemical and biological applications. This compound is known for its potential in coordination chemistry, medicinal chemistry, and as a ligand in catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Octyl-1H-imidazol-2-yl)pyridine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski reaction, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Alkylation: The imidazole ring is then alkylated with an octyl halide (e.g., octyl bromide) under basic conditions to introduce the octyl group.
Coupling with Pyridine: The final step involves coupling the octyl-substituted imidazole with a pyridine derivative, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Piperidine derivatives.
Substitution: Substituted pyridine derivatives.
Applications De Recherche Scientifique
2-(1-Octyl-1H-imidazol-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which can be used in catalysis and material science.
Biology: The compound’s ability to interact with biological macromolecules makes it a candidate for drug design and development.
Medicine: Its derivatives are explored for their potential as antimicrobial, anticancer, and anti-inflammatory agents.
Industry: It is used in the development of advanced materials, such as conductive polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 2-(1-Octyl-1H-imidazol-2-yl)pyridine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to metal ions, proteins, and nucleic acids, influencing their function.
Pathways Involved: It can modulate enzymatic activity, alter gene expression, and disrupt cellular processes, leading to its therapeutic effects.
Comparaison Avec Des Composés Similaires
- 2-(1H-Imidazol-2-yl)pyridine
- 2-(2-Pyridyl)benzimidazole
- 2,6-Bis(2-benzimidazolyl)pyridine
Comparison:
- 2-(1-Octyl-1H-imidazol-2-yl)pyridine stands out due to its enhanced lipophilicity from the octyl group, which can improve its bioavailability and membrane permeability compared to its non-alkylated counterparts.
- 2-(2-Pyridyl)benzimidazole and 2,6-Bis(2-benzimidazolyl)pyridine are more rigid structures, which may limit their flexibility in binding to diverse targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
113464-46-3 |
|---|---|
Formule moléculaire |
C16H23N3 |
Poids moléculaire |
257.37 g/mol |
Nom IUPAC |
2-(1-octylimidazol-2-yl)pyridine |
InChI |
InChI=1S/C16H23N3/c1-2-3-4-5-6-9-13-19-14-12-18-16(19)15-10-7-8-11-17-15/h7-8,10-12,14H,2-6,9,13H2,1H3 |
Clé InChI |
QUKZJPOUIOGEBW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCN1C=CN=C1C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-N-[3-(tributylstannyl)propyl]prop-2-enamide](/img/structure/B14292275.png)

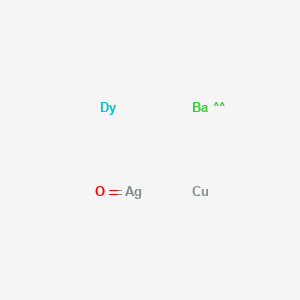
![Cyclopropane, [(1-methylethyl)sulfonyl]-](/img/structure/B14292296.png)
![3-(2,3-Dimethyl-2-azabicyclo[3.2.1]octan-4-yl)phenyl decanoate](/img/structure/B14292300.png)
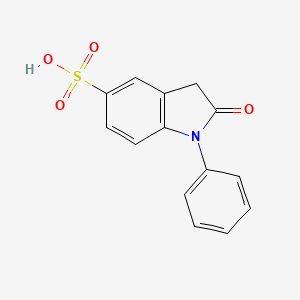
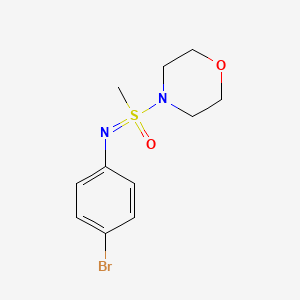
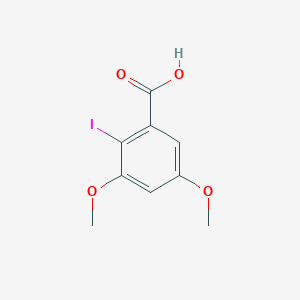

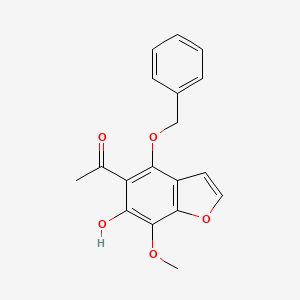
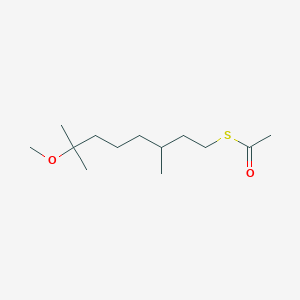
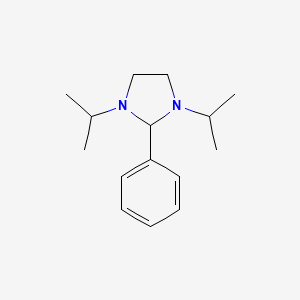
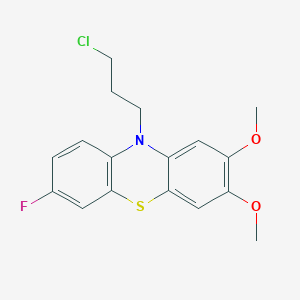
![N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1-(4-nitrophenyl)methanimine](/img/structure/B14292367.png)
